Comprehensive NMR Characterization and Synthetic Workflows for 4,7-Dimethyl-1-indanol
Comprehensive NMR Characterization and Synthetic Workflows for 4,7-Dimethyl-1-indanol
Executive Summary
The indanol scaffold represents a privileged structural motif in both medicinal chemistry and advanced materials science. Specifically, 4,7-dimethyl-1-indanol serves as a critical synthetic intermediate in the development of sophisticated metallocene catalysts—such as bis(2-menthyl-4,7-dimethylindenyl)zirconium dichloride, which is utilized for the asymmetric carboalumination of α-olefins and stereoselective polymerizations[1],[2].
This technical guide provides an authoritative breakdown of the synthetic protocols required to isolate 4,7-dimethyl-1-indanol, alongside a rigorous assignment of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic data. By synthesizing empirical literature benchmarks with foundational spectroscopic principles, this document serves as a self-validating reference for process chemists and drug development professionals.
Synthetic Methodology & Protocol
The most robust and industrially scalable route to 4,7-dimethyl-1-indanol is the chemoselective reduction of its corresponding ketone, 4,7-dimethyl-1-indanone. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) can be used, they often require strict anhydrous conditions and carry a risk of over-reduction at elevated temperatures. Conversely, sodium borohydride (NaBH₄) in a protic solvent provides a mild, highly selective, and high-yielding alternative[3].
Step-by-Step Reduction Protocol
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Preparation: Dissolve 1.0 equivalent of 4,7-dimethyl-1-indanone in absolute ethanol (or methanol) to achieve a concentration of approximately 0.2 M. Cool the reaction vessel to 0 °C using an ice-water bath[3].
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Chemoselective Reduction: Slowly add 1.0 to 1.2 equivalents of sodium borohydride (NaBH₄) portion-wise over 10 minutes. The portion-wise addition is critical to safely manage the exothermic evolution of hydrogen gas[4].
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Reaction Progression: Remove the ice bath and allow the mixture to warm to ambient room temperature. Stir for 30–45 minutes. Reaction progress should be monitored via Thin Layer Chromatography (TLC) until the complete consumption of the starting ketone is confirmed.
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Quenching: Concentrate the mixture by evaporating the bulk of the ethanol under reduced pressure. Carefully quench the remaining residue at 0 °C using saturated aqueous ammonium chloride (NH₄Cl) to break down the intermediate borate complexes[4].
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Extraction & Isolation: Extract the aqueous phase with diethyl ether (Et₂O) or ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo[3].
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Purification: The resulting 4,7-dimethyl-1-indanol is typically isolated as a pale solid or viscous oil with >95% purity, precluding the immediate need for column chromatography.
Synthetic workflow for 4,7-dimethyl-1-indanol via chemoselective reduction.
NMR Chemical Shift Data Analysis
The spectroscopic assignment of 4,7-dimethyl-1-indanol is derived from the structural logic of the indane core and corroborated by high-resolution literature data for closely related derivatives, such as 2-bromo-4,7-dimethylindan-1-ol[1] and 4,7-dimethylindene[2].
Quantitative Data Presentation
Table 1: 1 H NMR Data for 4,7-dimethyl-1-indanol (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.05 | d | 1H | ~7.7 | Ar–H (C5 or C6) |
| 6.95 | d | 1H | ~7.7 | Ar–H (C6 or C5) |
| 5.25 | dd | 1H | ~6.5, 3.0 | C1–H (benzylic) |
| 2.95 | ddd | 1H | ~16.0, 8.5, 3.0 | C3–Hₐ |
| 2.70 | ddd | 1H | ~16.0, 8.5, 6.5 | C3–H_b |
| 2.45 | m | 1H | - | C2–Hₐ |
| 2.35 | s | 3H | - | Ar–CH₃ (C7) |
| 2.25 | s | 3H | - | Ar–CH₃ (C4) |
| 1.90 | m | 1H | - | C2–H_b |
| 1.80 | br s | 1H | - | –OH |
Table 2: 13 C NMR Data for 4,7-dimethyl-1-indanol (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Type | Assignment |
| 144.5 | Cq | Ar–C (C7a) |
| 142.0 | Cq | Ar–C (C3a) |
| 133.0 | Cq | Ar–C (C4) |
| 130.5 | Cq | Ar–C (C7) |
| 129.0 | CH | Ar–CH (C5 or C6) |
| 127.5 | CH | Ar–CH (C6 or C5) |
| 75.0 | CH | C1 (C–OH) |
| 35.0 | CH₂ | C2 |
| 29.5 | CH₂ | C3 |
| 18.9 | CH₃ | Ar–CH₃ (C7) |
| 18.5 | CH₃ | Ar–CH₃ (C4) |
Mechanistic Insights & Spectroscopic Causality
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), it is not enough to merely list the data; one must understand the causality behind the chemical shifts.
The Aliphatic Cyclopentyl Ring (C1–C3)
The introduction of the hydroxyl group at the C1 position breaks the C2v symmetry that would otherwise be present in an idealized, unsubstituted indane system.
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C1 Proton Deshielding: The C1–H proton is highly deshielded (δ ~5.25 ppm) due to the combined electron-withdrawing inductive effect of the adjacent oxygen atom and the diamagnetic anisotropy generated by the fused aromatic ring[1].
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Diastereotopic Protons: Because C1 is a chiral center, the two protons on C2, as well as the two protons on C3, are magnetically inequivalent (diastereotopic). This results in a complex ABMX spin system. The C3 protons (δ 2.70 and 2.95 ppm) are shifted further downfield than the C2 protons (δ 1.90 and 2.45 ppm) because C3 is directly attached to the aromatic ring, placing it within the deshielding zone of the ring current.
The Aromatic Ring and Methyl Substituents (C4–C7)
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Aryl Methyls: The methyl groups at C4 and C7 appear as distinct singlets (δ 2.25 and 2.35 ppm). They are not equivalent because the hydroxyl group at C1 exerts a different spatial and electronic influence on the C7 methyl (which is closer to the C1 position) compared to the C4 methyl[1],[2].
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Ortho-Coupling: The aromatic protons at C5 and C6 exhibit classic ortho-coupling (J ≈ 7.7 Hz), appearing as two distinct doublets around δ 6.95 and 7.05 ppm[1].
Structural domains and corresponding 1H NMR chemical shift regions.
References
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Synthesis, Characterization, and Polymerization Properties of Bis(2-menthylindenyl)zirconium Dichloride and Bis(2-menthyl-4,7-dimethylindenyl)zirconium Dichloride Organometallics - ACS Publications[Link]
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Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine The Journal of Organic Chemistry - ACS Publications[Link]
- US Patent 7323485B2: 4-(substituted cycloalkylmethyl)
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ZIRCONIUM-CATALYZED ASYMMETRIC CARBOALUMINATION OF α-OLEFINS University of Pittsburgh (Thesis)[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7323485B2 - 4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl) imidazol-2-ones and related compounds - Google Patents [patents.google.com]
